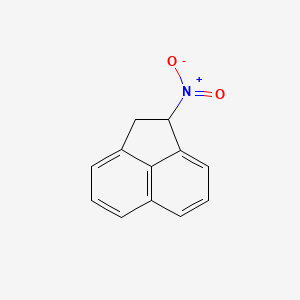
Nitroacenaphthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroacenaphthene, specifically 5-nitroacenaphthene, is an aromatic nitro compound with the molecular formula C₁₂H₉NO₂. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its yellow crystalline appearance and is primarily used in scientific research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitroacenaphthene can be synthesized through the nitration of acenaphthene. The nitration process typically involves the reaction of acenaphthene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nitroacenaphthene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroacenaphthenequinone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Nitroacenaphthenequinone
Reduction: Aminoacenaphthene
Substitution: Various substituted acenaphthenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Nitroacenaphthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: this compound is studied for its mutagenic properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of nitroacenaphthene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s ability to form reactive oxygen species also contributes to its biological activity .
Comparación Con Compuestos Similares
Nitroacenaphthene is compared with other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) such as:
- 1-Nitropyrene
- 2-Nitrofluorene
- 6-Nitrochrysene
- 9-Nitroanthracene
Uniqueness
This compound is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological activity. Its mutagenic properties are of particular interest in scientific research, distinguishing it from other nitro-PAHs .
Propiedades
Número CAS |
56286-55-6 |
|---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
1-nitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2 |
Clave InChI |
AVAGDIXDPQCKCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC3=C2C1=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


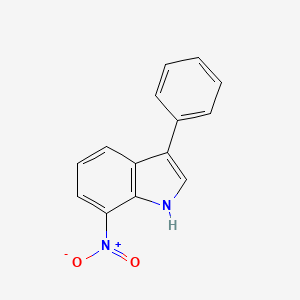

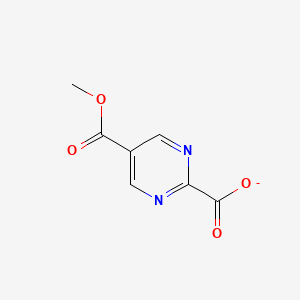

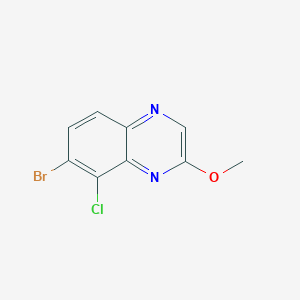
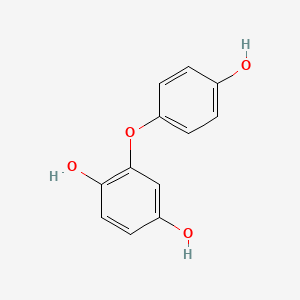
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
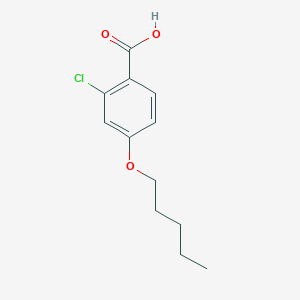

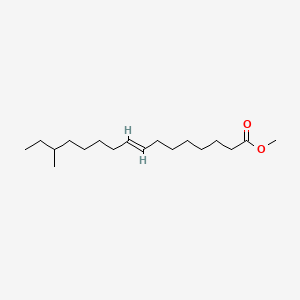
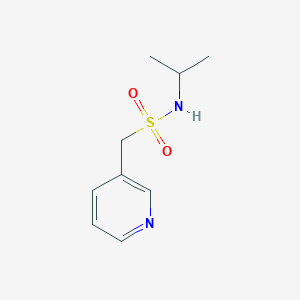
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
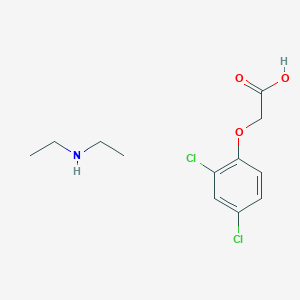
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
